5-Ethyl-7-oxa-6-thia-5-azaspiro[3.4]octane-6,6-dioxide
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Overview
Description
5-Ethyl-7-oxa-6-thia-5-azaspiro[3.4]octane-6,6-dioxide is a chemical compound with the molecular formula C7H13NO3S and a molecular weight of 191.25 g/mol. This compound is part of the spiro compound family, characterized by a unique spirocyclic structure that includes oxygen, sulfur, and nitrogen atoms within its ring system.
Preparation Methods
The synthesis of 5-Ethyl-7-oxa-6-thia-5-azaspiro[3.4]octane-6,6-dioxide can be achieved through various synthetic routes. One approach involves the annulation of the cyclopentane ring and the remaining two approaches involve the annulation of the four-membered ring . These methods employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications to afford the title compound
Chemical Reactions Analysis
5-Ethyl-7-oxa-6-thia-5-azaspiro[3.4]octane-6,6-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the spirocyclic structure or the functional groups attached to it .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibit epidermal growth factor receptor (EGFR) inhibitory activities Additionally, 5-Ethyl-7-oxa-6-thia-5-azaspiro[3.4]octane-6,6-dioxide is used in various chemical transformations and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 5-Ethyl-7-oxa-6-thia-5-azaspiro[3.4]octane-6,6-dioxide involves its interaction with specific molecular targets and pathways. For instance, when used in the preparation of EGFR inhibitory derivatives, the compound interacts with the epidermal growth factor receptor, blocking its activity and thereby inhibiting the proliferation of cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
5-Ethyl-7-oxa-6-thia-5-azaspiro[3.4]octane-6,6-dioxide can be compared with other similar spirocyclic compounds, such as 2-Oxa-6-azaspiro[3.4]octane and tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate . These compounds share similar spirocyclic structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of oxygen, sulfur, and nitrogen atoms within the spirocyclic ring, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H13NO3S |
---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
5-ethyl-7-oxa-6λ6-thia-5-azaspiro[3.4]octane 6,6-dioxide |
InChI |
InChI=1S/C7H13NO3S/c1-2-8-7(4-3-5-7)6-11-12(8,9)10/h2-6H2,1H3 |
InChI Key |
XVHBLWDRACEXQT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2(CCC2)COS1(=O)=O |
Origin of Product |
United States |
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